molecular formula C18H21NO4 B2704489 3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one CAS No. 728016-99-7

3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2704489
CAS No.: 728016-99-7
M. Wt: 315.369
InChI Key: HJJOPYBJWWNYGZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a novel synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates two pharmacologically significant scaffolds: a 6-methoxy-coumarin system and a 3,5-dimethylpiperidine moiety. The coumarin (benzopyrone) core is a privileged structure in medicinal chemistry, known to be associated with a wide range of biological activities. Research into coumarin derivatives has demonstrated their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents . The specific substitution at the 3-position with a 3,5-dimethylpiperidine carbonyl group is a strategic modification aimed at enhancing molecular interactions with biological targets and fine-tuning pharmacokinetic properties. Research Applications and Value The primary research value of this compound lies in its potential as a key intermediate or target molecule in drug discovery campaigns. The 3,5-dimethylpiperidine component is a high-purity intermediate pivotal in the synthesis of fine chemicals and Active Pharmaceutical Ingredients (APIs), including antihistamines and antipsychotic agents . Its structural rigidity and stereochemistry can contribute to selective target binding. When conjugated with the coumarin scaffold, it creates a hybrid molecule suitable for probing structure-activity relationships (SAR), particularly in the development of enzyme inhibitors. Researchers can utilize this compound to explore its mechanism of action, which may involve interaction with enzymes such as cholinesterases or tyrosine kinases, pathways often investigated in coumarin studies . Product Quality & Specifications Supplied with guaranteed high purity and supported by a comprehensive Certificate of Analysis (COA), this product is manufactured for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-6-12(2)10-19(9-11)17(20)15-8-13-7-14(22-3)4-5-16(13)23-18(15)21/h4-5,7-8,11-12H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJOPYBJWWNYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the formation of the chromenone core. The final step involves the coupling of these two fragments under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the target molecules and lead to various biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 3

The substituent at position 3 significantly influences the electronic and steric properties of coumarin derivatives:

  • 3-(3-Fluoro-4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one ():
    • Substituent: A 3-fluoro-4-hydroxyphenyl group.
    • Impact: The electron-withdrawing fluorine and hydrogen-bonding hydroxyl group may enhance interactions with biological targets. The compound was synthesized in 71% yield, with distinct NMR signals for the methoxy group (δ 3.81 ppm) and aromatic protons .
  • 3-Acetyl-8-methoxy-2H-chromen-2-one (): Substituent: An acetyl group. The synthesis yielded 605 mg product, though exact yield percentages are unclear .
  • Target Compound: Substituent: 3,5-Dimethylpiperidine-1-carbonyl. The methyl groups may reduce conformational flexibility, favoring specific binding interactions.

Methoxy Substituent Position Variations

The position of the methoxy group alters electronic distribution across the coumarin core:

  • 6-Methoxy (Target Compound and ):
    • Electron-donating methoxy at position 6 may increase aromatic ring electron density, affecting UV/fluorescence properties and π-π stacking interactions.
  • 8-Methoxy ():
    • Methoxy at position 8 could shift absorption maxima and reduce steric hindrance compared to position 6.
  • 7-Methoxy ():
    • In 7-methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one , the prenyloxy group at position 5 adds lipophilicity, contrasting with the target’s hydrophilic piperidine group .

Physicochemical Properties and Spectral Data

Key comparative data are summarized below:

Compound Name Substituent at Position 3 Methoxy Position Yield Notable NMR Signals (1H)
Target Compound 3,5-Dimethylpiperidine-1-carbonyl 6 N/A N/A
3-(3-Fluoro-4-hydroxyphenyl)-6-methoxy-... 3-Fluoro-4-hydroxyphenyl 6 71% δ 3.81 (s, OCH3)
3-Acetyl-8-methoxy-2H-chromen-2-one Acetyl 8 ~605 mg Not reported
7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-... None (substituent at 5) 7 N/A Not reported
  • Piperidine Proton Signals : In related piperidine derivatives (), protons on the piperidine ring resonate at δ 2.21–3.85 ppm, suggesting similar ranges for the target compound .
  • Methoxy Group : The 6-methoxy group in appears as a singlet (δ 3.81 ppm), typical for such substituents .

Biological Activity

3-(3,5-Dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone substituted with a methoxy group and a piperidine moiety. Its structure can be represented as follows:

  • Chemical Formula : C15_{15}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : 273.32 g/mol

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.
  • Antioxidant Properties : The presence of the methoxy group enhances its ability to scavenge free radicals, thus contributing to its antioxidant capacity.
  • Interaction with Receptors : The piperidine structure suggests potential interactions with neurotransmitter receptors, which may influence neuropharmacological outcomes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays indicate that the compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)15.8Induction of apoptosis
HeLa (Cervical)12.4Cell cycle arrest
A549 (Lung)18.7Inhibition of proliferation

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1864 µg/mL
Candida albicans15128 µg/mL

This antimicrobial activity indicates its potential use in treating infections caused by resistant strains.

Case Studies

  • Study on Anticancer Effects : A recent study assessed the effect of this compound on breast cancer cells (MCF-7). Results showed significant apoptosis induction at concentrations above 10 µM, highlighting its potential as a therapeutic agent in breast cancer treatment.
  • Antimicrobial Efficacy Evaluation : In a clinical setting, the compound was tested against multi-drug resistant bacterial strains. The results indicated effective inhibition of bacterial growth, suggesting its application in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves coupling a chromenone core (e.g., 6-methoxy-2H-chromen-2-one) with a 3,5-dimethylpiperidine moiety via a carbonyl linkage. Critical steps include:

  • Acylation : Reacting the chromenone with a carbonyl chloride derivative of 3,5-dimethylpiperidine under anhydrous conditions (e.g., DCM as solvent, 0–5°C to minimize side reactions).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to isolate the product.
  • Validation : Confirm structural integrity via 1H^1H- and 13C^13C-NMR, mass spectrometry (HRMS-ESI), and TLC monitoring .
    • Optimization : Adjust reaction time, temperature, and stoichiometry (e.g., 1.2:1 molar ratio of piperidine derivative to chromenone) to improve yield (>70%) and purity (>95%).

Q. How can researchers validate the structural assignment of this compound using crystallographic and spectroscopic methods?

  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths, angles, and stereochemistry. For example, the chromenone’s lactone ring and piperidine conformation can be confirmed via SHELXL refinement .
  • Spectroscopy :

  • 1H^1H-NMR: Key signals include the methoxy group (~δ 3.8 ppm), chromenone aromatic protons (δ 6.5–7.5 ppm), and piperidine methyl groups (δ 1.0–1.5 ppm).
  • IR: Carbonyl stretch (~1700 cm1^{-1}) and C-O-C (chromenone, ~1250 cm1^{-1}) .

Q. What biological assays are suitable for preliminary activity screening of this compound?

  • In vitro assays :

  • Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the piperidine moiety’s potential as a pharmacophore .
    • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%).

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or HDACs. The 3,5-dimethylpiperidine group may occupy hydrophobic pockets, while the chromenone’s carbonyl forms hydrogen bonds.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER). Focus on RMSD fluctuations <2 Å for binding site residues .

Q. What experimental approaches resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Case study : If X-ray data shows a planar chromenone core, but NMR suggests slight distortion, perform:

  • DFT calculations : Compare optimized geometries (Gaussian 09) with experimental data.
  • Variable-temperature NMR : Detect conformational flexibility (e.g., piperidine ring puckering) .

Q. How can structure-activity relationship (SAR) studies guide derivatization of this compound?

  • Modifications :

  • Piperidine substituents : Replace 3,5-dimethyl groups with bulkier alkyl chains to enhance lipophilicity (logP >3).
  • Chromenone substitution : Introduce electron-withdrawing groups (e.g., nitro at C-8) to modulate electronic effects.
    • Evaluation : Compare IC50_{50} values and pharmacokinetic profiles (e.g., solubility, metabolic stability) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Process chemistry :

  • Catalysis : Replace stoichiometric reagents with catalytic systems (e.g., DMAP for acylation).
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., coupling reactions).
    • Quality control : Implement HPLC-DAD (C18 column, acetonitrile/water gradient) to monitor batch consistency .

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